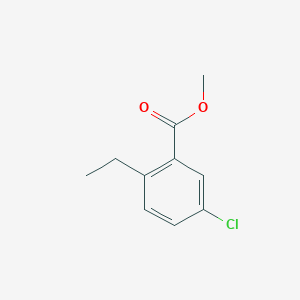

Methyl 5-chloro-2-ethylbenzoate

Description

Methyl 5-chloro-2-ethylbenzoate (CAS: 1403258-47-8) is an aromatic ester with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. Structurally, it features a benzoate backbone substituted with a chlorine atom at the 5-position and an ethyl group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. For instance, derivatives of methyl benzoate esters are often employed in the synthesis of bioactive molecules, such as PDE5 inhibitors and antihypertensive agents . The ethyl and chloro substituents influence its electronic and steric properties, making it a versatile building block in organic chemistry.

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

methyl 5-chloro-2-ethylbenzoate |

InChI |

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

DHVIMENUJZOYEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Methyl 5-chloro-2-ethylbenzoate and related benzoate esters are critical in determining their physicochemical properties and applications. Below is a detailed comparison based on substituents, molecular parameters, and research findings:

Table 1: Structural and Functional Comparison

Key Research Findings

Electronic Effects: The ethyl group in this compound increases electron-donating effects compared to hydroxyl or amino substituents, influencing its reactivity in nucleophilic substitution reactions . Chlorine at the 5-position directs electrophilic attacks to specific positions on the aromatic ring, a property shared with Methyl 5-chloro-2-hydroxybenzoate .

Crystal Packing and Solubility :

- Compounds with polar groups (e.g., –OH in Methyl 5-chloro-2-hydroxybenzoate) exhibit higher solubility in polar solvents but weaker crystal packing due to fewer intermolecular interactions .

- Bulky substituents, such as sulfonamido groups, promote layered crystal structures via weak C–H⋯O interactions, as observed in Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate .

Biological Activity: Amino-substituted analogs (e.g., Methyl 2-amino-5-chlorobenzoate) are pivotal in synthesizing quinazolinones, which exhibit anticancer and antiviral properties . Hydrazinyl derivatives (e.g., Methyl 5-chloro-2-hydrazinylbenzoate) serve as precursors for hydrazones, a class of compounds with demonstrated antimicrobial activity .

Synthetic Utility :

- Methyl 5-bromo-4-chloro-2-methoxybenzoate’s bromine atom enables participation in palladium-catalyzed cross-coupling reactions, a feature absent in chloro- or ethyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.